

# A Comprehensive Analysis of Rosiglitazone Potassium: Molecular Structure and Physicochemical Properties

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## Compound of Interest

Compound Name: Rosiglitazone potassium

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular structure and key physicochemical properties of **rosiglitazone potassium**, a potent member of the thiazolidinedione class of antidiabetic agents. Understanding these fundamental characteristics is crucial for formulation development, pharmacokinetic profiling, and the rational design of drug delivery systems.

## Molecular Structure

**Rosiglitazone potassium** is the potassium salt of rosiglitazone. The base compound, rosiglitazone, is characterized by a thiazolidinedione head group linked to a substituted phenyl ring via a methylene bridge. The potassium salt is formed by the deprotonation of the acidic proton on the thiazolidinedione ring.

Chemical Formula:  $C_{18}H_{18}KN_3O_3S$  [1][2]

Molecular Weight: 395.52 g/mol [1]

IUPAC Name: potassium;5-({4-[2-(methyl(pyridin-2-yl)amino)ethoxy]phenyl}methyl)-2,4-dioxo-1,3-thiazolidin-3-ide

Synonyms: Rosiglitazone (potassium salt), potassium 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide[1]

**Figure 1:** Molecular Structure of Rosiglitazone Potassium

## Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of rosiglitazone and its potassium salt.

Property	Value	Reference(s)
Physical Form	Crystalline solid	[3]
Melting Point	122-123 °C (for rosiglitazone base)	[4][5]
pKa	pKa1: 6.8, pKa2: 6.1 (for rosiglitazone maleate)	[5]
Partition Coefficient (LogP)	2.4 (for rosiglitazone base)	[5]
Solubility	Rosiglitazone Potassium:- Water: 1 mg/mL- Ethanol: 2 mg/mL- DMSO: >25 mg/mL- DMF: >25 mg/mL- DMSO:PBS (pH 7.2) (1:3): 0.5 mg/mL	[3]

## Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail standard methodologies for measuring pKa, solubility, and the partition coefficient.

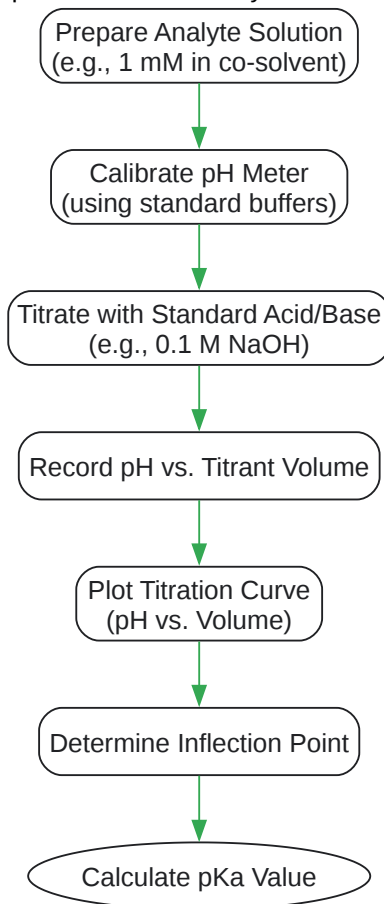
### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[6][7]

#### Methodology:

- **Preparation of the Analyte Solution:** A precise amount of **rosiglitazone potassium** is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., water-methanol) for compounds with limited aqueous solubility, to a known concentration (e.g., 1 mM).[6][8]
- **Calibration:** The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[6]
- **Titration:** The analyte solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). [8] The solution is stirred continuously, and the pH is recorded after each incremental addition of the titrant.[6][8]
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.[8] The experiment is typically performed in triplicate to ensure reproducibility.[8]

## Workflow for pKa Determination by Potentiometric Titration



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**Figure 2:** Workflow for pKa Determination

## Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.<sup>[9][10][11]</sup>

### Methodology:

- **Sample Preparation:** An excess amount of solid **rosiglitazone potassium** is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to ensure that undissolved solid remains at equilibrium.<sup>[12]</sup>

- **Equilibration:** The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.<sup>[10][12]</sup> The time to reach equilibrium should be established in preliminary studies.<sup>[12]</sup>
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation or filtration.<sup>[11]</sup>
- **Quantification:** The concentration of rosiglitazone in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Reporting:** The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

## Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a relevant aqueous buffer) are pre-saturated by shaking them together for 24 hours, followed by separation.
- **Partitioning:** A known amount of rosiglitazone is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separatory funnel.
- **Equilibration:** The funnel is shaken gently for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.<sup>[13]</sup>
- **Phase Separation:** The mixture is allowed to stand until the two phases are clearly separated.<sup>[13]</sup>

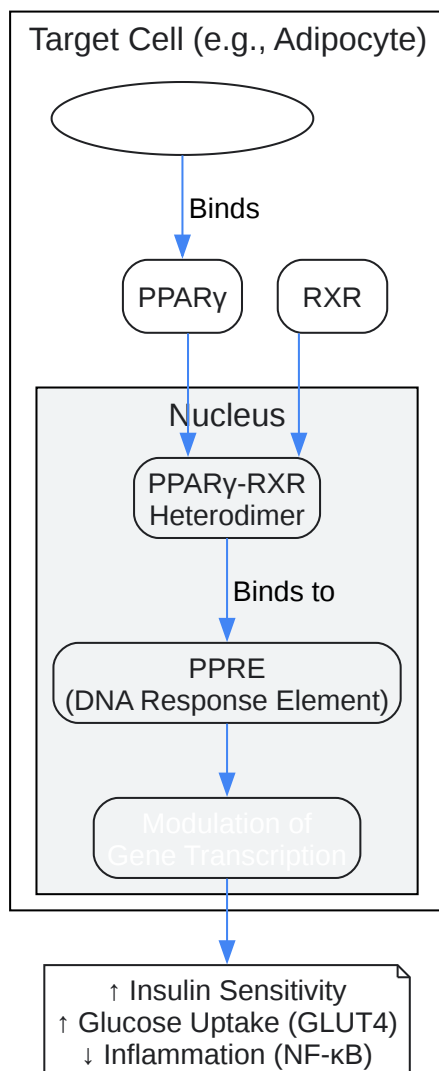
- **Quantification:** The concentration of rosiglitazone in both the n-octanol and aqueous phases is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[13][14]
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

## Mechanism of Action and Signaling Pathway

Rosiglitazone functions as a highly selective and potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR $\gamma$ ), a nuclear receptor.[4][5][15] The activation of PPAR $\gamma$  is central to its therapeutic effects on insulin sensitization.

### Signaling Cascade:

- **Ligand Binding:** Rosiglitazone enters the target cell (e.g., adipocyte) and binds to the ligand-binding domain of PPAR $\gamma$  located in the nucleus.[4]
- **Heterodimerization:** Upon binding, PPAR $\gamma$  undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
- **DNA Binding:** This PPAR $\gamma$ -RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- **Gene Transcription:** The binding of the heterodimer to PPREs modulates the transcription of numerous genes involved in glucose and lipid metabolism.[16] This leads to an increase in the expression of proteins like GLUT4, which facilitates glucose uptake into cells, thereby enhancing insulin sensitivity.[16][17]
- **Anti-inflammatory Effects:** Rosiglitazone also exerts anti-inflammatory effects by influencing the Nuclear Factor kappa-B (NF- $\kappa$ B) signaling pathway. It has been shown to decrease levels of the pro-inflammatory transcription factor NF- $\kappa$ B and increase levels of its inhibitor, I $\kappa$ B.[4][5][15]

Rosiglitazone PPAR $\gamma$  Signaling Pathway[Click to download full resolution via product page](#)**Figure 3:** Rosiglitazone PPAR $\gamma$  Signaling Pathway**Need Custom Synthesis?**

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